molecular formula C15H17NO4 B7579772 2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid

2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid

Cat. No. B7579772
M. Wt: 275.30 g/mol
InChI Key: HNMFBBSAFAKONJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cell survival. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has also been reported to inhibit the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid has several advantages for lab experiments, including its high purity and good yields during synthesis, as well as its potential pharmacological properties. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate the precise molecular pathways involved.

Future Directions

There are several potential future directions for research on 2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid involves the reaction between morpholine and 3-phenylprop-2-enoyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. This method has been reported to yield a high purity product with good yields.

Scientific Research Applications

2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid has been investigated for its potential pharmacological properties in various scientific research studies. One study reported that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study found that this compound had a protective effect against oxidative stress-induced cell damage.

properties

IUPAC Name

2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-14(7-6-12-4-2-1-3-5-12)16-8-9-20-13(11-16)10-15(18)19/h1-7,13H,8-11H2,(H,18,19)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMFBBSAFAKONJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C=CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)/C=C/C2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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